molecular formula C10H15NO B164993 [3-Amino-4-(propan-2-yl)phenyl]methanol CAS No. 130766-93-7

[3-Amino-4-(propan-2-yl)phenyl]methanol

Cat. No.: B164993
CAS No.: 130766-93-7
M. Wt: 165.23 g/mol
InChI Key: JNCRNRKEOXWCNM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-Amino-4-(propan-2-yl)phenyl]methanol is a substituted benzene derivative featuring a hydroxymethyl (-CH$2$OH) group, an amino (-NH$2$) group at position 3, and an isopropyl (-CH(CH$3$)$2$) group at position 4.

Properties

CAS No.

130766-93-7

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

(3-amino-4-propan-2-ylphenyl)methanol

InChI

InChI=1S/C10H15NO/c1-7(2)9-4-3-8(6-12)5-10(9)11/h3-5,7,12H,6,11H2,1-2H3

InChI Key

JNCRNRKEOXWCNM-UHFFFAOYSA-N

SMILES

CC(C)C1=C(C=C(C=C1)CO)N

Canonical SMILES

CC(C)C1=C(C=C(C=C1)CO)N

Synonyms

Benzenemethanol, 3-amino-4-(1-methylethyl)- (9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogs and Substitution Patterns

The following compounds share structural similarities with [3-Amino-4-(propan-2-yl)phenyl]methanol but differ in substituent types, positions, or functional groups:

4-Amino-3-methoxy-benzenemethanol
  • Substituents : 4-NH$2$, 3-OCH$3$, and -CH$_2$OH .
  • Key Differences: The amino and methoxy groups are swapped in position compared to the target compound. Methoxy (-OCH$_3$) is less sterically bulky than isopropyl, enhancing solubility in polar solvents. Electronically, methoxy donates resonance electron density, while isopropyl donates inductively.
2-((3-Amino-4-methoxyphenyl)amino)ethanol
  • Substituents: 3-NH$2$, 4-OCH$3$, and a secondary ethanolamine (-NHCH$2$CH$2$OH) group .
  • Key Differences: The ethanolamine side chain introduces additional hydrogen-bonding capacity, increasing hydrophilicity (molecular weight: 182.22).
1-[3-Amino-4-(benzyloxy)phenyl]-2-{benzyl[1-(4-methoxyphenyl)-2-propanyl]amino}ethanol
  • Substituents : 3-NH$_2$, 4-O-benzyl, and a complex branched amine-ether side chain .
  • Key Differences :
    • Benzyloxy (-OCH$2$C$6$H$_5$) and aromatic side chains significantly increase molecular weight (510.68) and lipophilicity.
    • The extended structure may confer stability against metabolic degradation compared to the target compound.

Physicochemical Properties

Compound Molecular Weight (g/mol) Key Substituents Predicted Solubility (LogP) Hydrogen-Bond Donors/Acceptors
[3-Amino-4-(propan-2-yl)phenyl]methanol ~167.2 (estimated) 3-NH$_2$, 4-iso-propyl Moderate (LogP ~1.5) 2 donors, 3 acceptors
4-Amino-3-methoxy-benzenemethanol ~153.15 4-NH$2$, 3-OCH$3$ High (LogP ~0.8) 2 donors, 4 acceptors
2-((3-Amino-4-methoxyphenyl)amino)ethanol 182.22 3-NH$2$, 4-OCH$3$ Very High (LogP ~0.2) 3 donors, 5 acceptors
Benzyloxy derivative 510.68 4-O-benzyl, branched amine Low (LogP ~4.0) 2 donors, 6 acceptors

Notes:

  • The target compound’s isopropyl group increases LogP (lipophilicity) compared to methoxy analogs, favoring membrane permeability in biological systems.
  • Ethanolamine derivatives (e.g., ) exhibit higher aqueous solubility due to additional -OH and -NH groups.

Reactivity and Electronic Effects

  • Amino Group Reactivity: The primary -NH$_2$ group in the target compound is prone to acylation or diazotization, similar to analogs . However, steric hindrance from the isopropyl group may slow nucleophilic attacks compared to less hindered derivatives.
  • Electrophilic Substitution :
    • The isopropyl group directs electrophiles to the para position relative to itself (meta to -NH$_2$), whereas methoxy groups in analogs activate the ring via resonance, favoring ortho/para substitution.
  • Computational Insights :
    • Density functional theory (DFT) studies using methods like B3LYP and Multiwfn predict that the isopropyl group reduces electron density at the aromatic ring’s para position compared to methoxy analogs, altering regioselectivity in reactions.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.